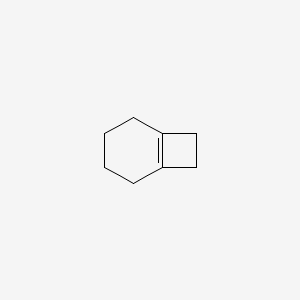

Bicyclo(4.2.0)oct-1(6)-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10563-11-8 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

bicyclo[4.2.0]oct-1(6)-ene |

InChI |

InChI=1S/C8H12/c1-2-4-8-6-5-7(8)3-1/h1-6H2 |

InChI Key |

RIWYQZIUWADFNH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)CC2 |

Origin of Product |

United States |

Context Within Strained Bicyclic Hydrocarbon Systems

Bicyclo[4.2.0]oct-1(6)-ene is a notable example of a strained bicyclic hydrocarbon. The fusion of a four-membered cyclobutene (B1205218) ring with a six-membered cyclohexane (B81311) ring results in considerable angle and torsional strain. The double bond at the bridgehead position further exacerbates this strain. The strain energy of the parent bicyclo[4.2.0]octane system is a subject of interest, and the introduction of unsaturation at the 1(6) position significantly influences its thermodynamic properties. For instance, the enthalpy of hydrogenation for Bicyclo[4.2.0]oct-1(6)-ene to Bicyclo[4.2.0]octane in the liquid phase is -123. ± 0.4 kJ/mol. nist.gov The gas-phase enthalpy of formation (ΔfH°gas) for Bicyclo[4.2.0]oct-1(6)-ene has been determined to be 96.2 kJ/mol. nist.gov

The reactivity of Bicyclo[4.2.0]oct-1(6)-ene and its derivatives is largely dictated by this inherent strain. The molecule readily undergoes reactions that relieve this strain, such as ring-opening polymerizations and thermal rearrangements. This high reactivity makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Significance of Fused Ring Systems in Chemical Synthesis

Fused ring systems are ubiquitous in natural products and medicinally important compounds. The bicyclo[4.2.0]octane core, for example, is a structural motif present in many biologically active natural products. researchgate.net The ability to construct and manipulate this fused ring system is therefore of great importance in synthetic organic chemistry.

Bicyclo[4.2.0]oct-1(6)-ene and its derivatives serve as versatile building blocks for the synthesis of a variety of complex molecules. For instance, they have been utilized in the synthesis of tricyclic compounds and have been instrumental in the development of novel polymerization techniques. researchgate.net Gold(I) catalysts have been shown to effectively promote the formation of the bicyclo[4.2.0]oct-1-ene core from suitable acyclic precursors. researchgate.net Furthermore, derivatives of bicyclo[4.2.0]octene have been employed as monomers in alternating ring-opening metathesis polymerization (AROMP), leading to the formation of polymers with novel backbones and controlled microstructures. acs.orgresearchgate.net

Isomeric Configurations and Their Chemical Implications

Bicyclo[4.2.0]oct-1(6)-ene can exist in different isomeric forms, primarily differing in the position of the double bond within the bicyclic framework. The most common isomers include Bicyclo[4.2.0]oct-1(6)-ene, Bicyclo[4.2.0]oct-7-ene, and other positional isomers of the double bond. The stability and reactivity of these isomers can vary significantly.

For example, during the hydrolysis of Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile, isomerization of the double bond can occur to form the more stable Bicyclo[4.2.0]oct-1(2)-ene-8-carboxylic acid. acs.org This isomerization highlights the thermodynamic driving forces that can influence the outcome of chemical reactions involving these systems. The specific placement of the double bond also has a profound impact on the stereochemical outcome of reactions.

The table below summarizes some key properties of Bicyclo[4.2.0]oct-1(6)-ene.

| Property | Value |

| Molecular Formula | C8H12 |

| Molecular Weight | 108.18 g/mol |

| CAS Number | 10563-11-8 |

| Boiling Point | 157.4°C at 760 mmHg |

| Density | 0.93 g/cm³ |

| Enthalpy of Hydrogenation | -123. ± 0.4 kJ/mol |

| Gas Phase Enthalpy of Formation | 96.2 kJ/mol |

Overview of Research Trajectories for Bicyclo 4.2.0 Oct 1 6 Ene Systems

Transition-Metal-Catalyzed Routes to Bicyclo[4.2.0]oct-1(6)-ene Frameworks

Transition-metal catalysis offers powerful and versatile methods for the synthesis of complex molecular architectures from simple precursors. Gold, palladium, and ruthenium catalysts have proven particularly effective in constructing the bicyclo[4.2.0]oct-1(6)-ene core.

Gold(I)-Catalyzed Cope Rearrangements for Bicyclo[4.2.0]oct-1-ene Core Formation

Gold(I) catalysts are known for their ability to activate alkynes and allenes, facilitating a range of cyclization and rearrangement reactions.

Gold(I) catalysts effectively promote the Cope rearrangement of acyclic 1,5-dienes that feature a terminal cyclopropylidene group. acs.orgunc.edu When this methodology is extended to cyclic 1,5-diene substrates, an unexpected and unique transformation takes place, leading to the formation of a tricyclic compound that incorporates the bicyclo[4.2.0]oct-1-ene core. acs.orgunc.edunih.gov This ring-expanding cycloisomerization provides access to fused tricyclic systems containing the bicyclo[4.2.0]oct-1-ene core. nih.gov The high ring strain of alkylidenecyclopropanes, approximately 40 kcal/mol, provides a potent thermodynamic driving force for this reaction. nih.gov Density functional theory (DFT) calculations have been employed to provide insight into the mechanism and thermodynamics of this transformation. acs.orgunc.edu

A gold-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety has been developed as a novel approach to the bicyclo[4.2.0]octane framework. nih.govnih.govunc.eduacs.org This methodology leads to the formation of enantioenriched bicyclo[4.2.0]octadienes in high yields with moderate to good enantioselectivities. nih.govacs.org The reaction is believed to proceed through a sequence involving a 6-endo-dig cyclization, followed by a ring expansion and a net 1,2-hydrogen shift. nih.gov The versatility of this catalytic system is demonstrated by its tolerance of various substitutions on the cyclopropylidene, including cyclopropyl (B3062369), allyl, vinyl, and phenyl groups, all of which provide the corresponding bicyclo[4.2.0]dienes in excellent yields. nih.gov Aryl substitutions at other positions on the enyne are also well-tolerated, with both electron-poor and electron-rich substrates yielding the desired products efficiently. nih.gov This method provides an efficient route to 6,4-bicyclo structures that possess a quaternary all-carbon stereocenter, a common feature in many biologically active natural products. nih.govacs.org

Palladium-Catalyzed Carbonylation and Intramolecular Cyclization Strategies

Palladium catalysis offers a direct route to functionalized bicyclo[4.2.0]oct-1(6)-ene systems. One notable example is the synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one. researchgate.netmolaid.com This process starts from 2-methylvinyl triflate and involves a palladium-catalyzed carbonylation followed by an intramolecular cyclization to construct the bicyclic ketone. researchgate.netsmolecule.com This method represents a direct synthesis of this particular bicyclo[4.2.0]octenone derivative. researchgate.net Furthermore, palladium-catalyzed carbonylation of α-(o-haloaryl)-substituted ketones has been shown to produce isocoumarins, demonstrating the versatility of this approach in synthesizing related bicyclic systems. rsc.org

Thermal and Photochemical Cycloaddition Strategies

Thermal and photochemical cycloaddition reactions provide alternative pathways to the bicyclo[4.2.0]octene framework, often proceeding through pericyclic mechanisms.

Thermal intramolecular [2+2] cycloaddition of allenenes or allenynes with a three-atom tether can produce bicyclo[4.2.0]oct-5-ene derivatives. acs.orgnih.gov These reactions are typically carried out by heating the substrate in a suitable solvent and result in good to excellent yields. acs.orgnih.gov The reaction is highly regioselective, with the distal double bond of the allene (B1206475) moiety participating in the cycloaddition. acs.orgnih.gov A key feature of this method is the complete transfer of the olefin geometry from the starting material to the cycloadduct. acs.orgnih.gov The mechanism is proposed to proceed through a stepwise pathway involving a biradical intermediate. nih.gov

Furthermore, the thermal ring-opening of 1,2-fused cyclobutenes, such as substituted bicyclo[4.2.0]oct-1(6)-enes, can lead to the formation of 1,2-dimethylenecyclohexanes. thieme-connect.de The stereochemistry of the resulting diene is governed by the torquoselectivity induced by the substituents on the cyclobutene (B1205218) ring. thieme-connect.de Electron-withdrawing groups tend to rotate inward, while electron-donating groups prefer to rotate outward during the electrocyclic ring-opening. thieme-connect.de

Gas-phase thermal reactions of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene have also been studied, revealing several competing reaction pathways, including epimerization, acs.orgnih.gov-sigmatropic rearrangements, and fragmentation. researchgate.net

Below is a table summarizing the synthetic methodologies discussed:

| Methodology | Catalyst/Conditions | Starting Material | Product |

| Gold(I)-Catalyzed Cope Rearrangement | Gold(I) Catalyst | Cyclic 1,5-dienes with terminal cyclopropylidenes | Tricyclic compounds with bicyclo[4.2.0]oct-1-ene core |

| Enantioselective Ring-Expanding Cycloisomerization | Gold(I) Catalyst | 1,5-Enynes with a cyclopropylidene moiety | Enantioenriched bicyclo[4.2.0]octadienes |

| Palladium-Catalyzed Carbonylation and Cyclization | Palladium Catalyst | 2-Methylvinyl triflate | Bicyclo[4.2.0]oct-1(6)-en-7-one |

| Ruthenium-Catalyzed Isomerization | Ruthenium Catalyst | Bicyclo[4.2.0]oct-7-ene-7-carboxamides | Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides |

| Thermal [2+2] Cycloaddition | Heat | Allenes/Allenynes with a three-atom tether | Bicyclo[4.2.0]oct-5-ene derivatives |

| Thermal Electrocyclic Ring-Opening | Heat | Substituted bicyclo[4.2.0]oct-1(6)-enes | 1,2-Dimethylenecyclohexanes |

Intramolecular [2+2] Cycloaddition of Allenes to Form Bicyclo[4.2.0]oct-5-ene Derivatives

A highly effective method for synthesizing bicyclo[4.2.0]oct-5-ene derivatives involves the thermal intramolecular [2+2] cycloaddition of allenenes. acs.orgnih.govscispace.comacs.org This reaction proceeds by heating allenenes or allenynes that possess a three-atom tether in a suitable solvent, such as dioxane or dimethylformamide (DMF). acs.orgnih.govscispace.com The distal double bond of the allene moiety participates in the cycloaddition in a regioselective manner, leading to the formation of the desired bicyclic products in good to excellent yields. acs.orgnih.govscispace.comacs.org

A key feature of this methodology is the complete transfer of the olefin geometry from the starting material to the cycloadduct. acs.orgnih.govscispace.com While terminal allenes typically yield a single isomer of the bicyclic cyclobutane (B1203170) derivative, the cycloaddition of some internal allenes with axial chirality can result in a diastereomeric mixture of products. acs.orgnih.govscispace.com The mechanism of this reaction is believed to proceed through a stepwise pathway involving a biradical intermediate with a coplanar allyl radical. acs.orgnih.govscispace.comacs.org This approach has been successfully applied to the synthesis of 3-azabicyclo[4.2.0]oct-5-ene derivatives. psu.edu

Table 1: Examples of Intramolecular [2+2] Cycloaddition of Allenes

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| Allenene with three-atom tether | Dioxane or DMF, heat | Bicyclo[4.2.0]oct-5-ene derivative | Good to Excellent |

| Terminal allenenes | Dioxane or DMF, heat | Single isomer of bicyclic cyclobutane | High |

Photoisomerization of Cyclic Dienes to Bicyclo[4.2.0]octene Isomers

The photoisomerization of cyclic dienes presents another viable route to bicyclo[4.2.0]octene isomers. For instance, the irradiation of cis,cis-1,3-cyclooctadiene in the presence of a sensitizer (B1316253) like acetophenone (B1666503) can yield cis-bicyclo[4.2.0]oct-7-ene. iitd.ac.in This photochemical pericyclic reaction is thought to proceed through a pericyclic minimum on the lowest excited potential surface (S1). nih.gov

Ultrafast spectroscopy studies have revealed that the excited states of cyclobutene/diene isomeric pairs are linked by two common minima, p* and ct. nih.gov When starting from the diene, such as cyclohepta-1,3-diene and cycloocta-1,3-diene, the electrocyclic ring closure primarily occurs via the pericyclic minimum p. nih.gov Conversely, starting from the corresponding cyclobutenes, bicyclo[3.2.0]heptene-6 and bicyclo[4.2.0]octene-7, the "forbidden" isomer is formed from the ct* state. nih.gov This dual-pathway model helps to explain the stereochemical outcomes observed in these photochemical transformations. The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a well-studied process that proceeds via a disrotatory ring-opening mechanism. iitd.ac.inresearchgate.net

Multistep Synthetic Sequences for Complex Bicyclo[4.2.0]octane Derivatives

The synthesis of more complex bicyclo[4.2.0]octane derivatives often requires multistep sequences that strategically employ cycloaddition reactions to construct the core bicyclic skeleton, followed by further functionalization.

Construction of Bicyclic Skeletons via [2+2] Cycloaddition Pathways

Another powerful application of [2+2] cycloaddition is seen in the synthesis of benzocyclobutenes and in approaches toward endiandric acids. nih.gov In these syntheses, a chiral allene can be generated with enantiocontrol, which then undergoes a diastereoselective cycloaddition with a tethered alkene to form bicyclo[4.2.0]octanes. nih.gov

Stereoselective and Enantioselective Access to Key Intermediates

Achieving stereocontrol is paramount in the synthesis of complex molecules. Several strategies have been developed for the stereoselective and enantioselective synthesis of key bicyclo[4.2.0]octane intermediates.

One notable approach involves a catalytic and enantioselective isomerization/[2+2] cycloaddition strategy. nih.gov This method has been successfully employed in the first enantioselective synthesis of (–)-cajanusine. nih.gov The process begins with the enantioselective isomerization of a β,γ-alkynyl ketone to generate a chiral allene, which then undergoes a stereoselective [2+2] cycloaddition to furnish the bicyclo[4.2.0]octane core with high diastereoselectivity and enantioselectivity. nih.gov

Microbial reduction has also been utilized for the enantioselective synthesis of bicyclo[4.2.0]oct-2-en-7-one derivatives. google.com This key step involves the reduction of a racemic starting material to afford a ketone and an alcohol with high enantiomeric purity, which serve as valuable intermediates for further transformations. google.com Furthermore, stereoselective syntheses of novel bis-homoinositols containing a bicyclo[4.2.0]octane motif have been achieved starting from cyclooctatetraene. researchgate.netnih.gov

Strategic Derivatization of Bicyclo[4.2.0]oct-1(6)-ene Cores

Once the bicyclo[4.2.0]oct-1(6)-ene core is established, it can be strategically derivatized to access a wide range of functionalized molecules. For example, bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been used in ruthenium-catalyzed alternating ring-opening metathesis polymerization (AROMP) with various cycloalkenes like cyclohexene (B86901), cyclodecene, and cyclododecene. acs.org This allows for the synthesis of linear alternating copolymers with tunable properties.

The reactivity of bicyclo[4.2.0]oct-6-ene substrates containing an α,β-unsaturated amide moiety has been studied in ruthenium-catalyzed AROMP reactions. researchgate.net It was found that substrates with a weakly acidic proton exhibit increased rates of ring-opening metathesis. researchgate.net

Pericyclic Rearrangements and Cyclizations

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent feature of bicyclo[4.2.0]oct-1(6)-ene chemistry. These reactions are often driven by the release of ring strain and are governed by the principles of orbital symmetry.

Intramolecular Cope Rearrangement Pathways

Gold(I) catalysts have been shown to effectively promote the Cope rearrangement of acyclic 1,5-dienes that possess a terminal cyclopropylidene group. acs.orgresearchgate.net When this catalytic system is applied to cyclic 1,5-dienes, an unexpected transformation takes place, leading to the formation of a tricyclic compound containing a bicyclo[4.2.0]oct-1-ene core. acs.orgresearchgate.net This rearrangement highlights a novel pathway to access this strained bicyclic system. Density functional theory (DFT) calculations have provided insights into the mechanism and thermodynamics of this unique cycloisomerization/ring-expansion sequence. acs.orgresearchgate.net

Sigmatropic Migrations, Includingacs.orgifasonline.com-Carbon andacs.orgnist.gov-Hydrogen Shifts

Thermal isomerizations of bicyclo[4.2.0]oct-2-ene derivatives can proceed through formal acs.orgifasonline.com sigmatropic carbon migrations. For instance, at 300°C, bicyclo[4.2.0]oct-2-ene isomerizes to bicyclo[2.2.2]oct-2-ene. nih.govacs.org Studies using deuterium (B1214612) labeling have revealed that this migration occurs with a slight preference for inversion of stereochemistry at the migrating carbon. nih.govacs.org The dominant thermal process for bicyclo[4.2.0]oct-2-ene is a one-centered stereomutation, with fragmentation and acs.orgifasonline.com carbon migration occurring to a lesser extent. nih.govacs.org These observations are consistent with the involvement of a long-lived, conformationally flexible diradical intermediate. nih.govacs.org

In the case of 8-substituted bicyclo[4.2.0]oct-2-enes, the competition between acs.orgifasonline.com sigmatropic rearrangement, epimerization, and fragmentation is observed. acs.org For example, 8-exo-methylbicyclo[4.2.0]oct-2-ene undergoes a acs.orgifasonline.com shift, epimerization, and fragmentation at 275°C. acs.org The corresponding 8-endo epimer, however, primarily undergoes fragmentation and epimerization, with no acs.orgifasonline.com rearrangement product being formed. acs.org The presence of a cyclopropyl substituent at the C8 position of bicyclo[4.2.0]oct-2-ene introduces the possibility of a cyclopropylcarbinyl (CPC) to homoallylic radical rearrangement within the diradical intermediate. mdpi.com

The possibility of acs.orgnist.gov sigmatropic hydrogen shifts has also been considered in related systems. For instance, in the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, a potential pathway involving a acs.orgnist.gov hydrogen shift in an intermediate cis,trans-1,3-cyclooctadiene was investigated. iitd.ac.in However, deuterium kinetic isotope effect studies ruled out this mechanism, suggesting a direct disrotatory ring opening is the preferred pathway. iitd.ac.in Computational studies on bicyclo[4.2.0]octa-2,4-diene systems have also explored the feasibility of acs.orgnist.gov sigmatropic alkyl group shifts, finding that a stepwise biradical-mediated pathway could be competitive with other rearrangements at high temperatures. ugent.be

Electrocyclic Ring-Opening Processes and Stereochemical Considerations

The thermal electrocyclic ring-opening of the cyclobutene moiety in bicyclo[4.2.0]oct-1(6)-ene systems is a key reaction pathway, leading to the formation of 1,2-dimethylenecyclohexane derivatives. thieme-connect.de The stereochemistry of this ring-opening is governed by torquoselectivity, which is influenced by the electronic nature of the substituents on the cyclobutene ring. thieme-connect.de Electron-withdrawing groups like formyl and acyl tend to rotate inward, while electron-donating groups such as alkoxy and amino groups preferentially rotate outward. thieme-connect.de

For example, the thermal ring-opening of 7-(ethoxycarbonyl)bicyclo[4.2.0]oct-1(6)-enes demonstrates stereoselectivity. acs.orgdocumentsdelivered.com The ester group favors outward rotation, influencing the stereochemistry of the resulting diene product. thieme-connect.de However, allylic strain from substituents on the six-membered ring can counteract these electronic preferences. thieme-connect.de

The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is proposed to occur via a direct disrotatory ring opening. iitd.ac.in This mechanism is supported by deuterium kinetic isotope effect studies that show smaller than expected effects for alternative pathways involving a cis,trans-1,3-cyclooctadiene intermediate. iitd.ac.in

Strain-Promoted Reactivity in Bicyclic Alkenes

The inherent ring strain in bicyclo[4.2.0]oct-1(6)-ene is a significant factor influencing its reactivity. This strain arises from the fusion of the six- and four-membered rings and the distortion of bond angles and lengths from their ideal values.

Analysis of Ring Strain Energy as a Thermodynamic Driving Force

The enthalpy of hydrogenation for bicyclo[4.2.0]oct-1(6)-ene to bicyclo[4.2.0]octane is -123.0 ± 0.4 kJ/mol in the liquid phase. nist.gov This value provides a measure of the strain associated with the double bond within the bicyclic system. The thermodynamic stabilities of various bicyclo[4.2.0]octene isomers have been calculated, showing that the 1(6)-ene isomer is of intermediate stability compared to other isomers like the 7-ene and the 2-ene. figshare.com

The ring strain in bicyclo[4.2.0]octene derivatives serves as a thermodynamic driving force for reactions such as ring-opening metathesis polymerization (ROMP). In the alternating ROMP of bicyclo[4.2.0]oct-6-enes with unstrained cycloalkenes, the ring strain of the bicyclic monomer is a key contributor to the reaction rate. researchgate.net

Correlation of Alkene Distortion Energies and Torsional Effects with Reactivity and Stereoselectivity

The reactivity and stereoselectivity of reactions involving bicyclo[4.2.0]oct-1(6)-ene and its derivatives are influenced by the distortion of the alkene from planarity and by torsional effects within the bicyclic framework. The fusion of the six- and four-membered rings introduces significant torsional strain.

In the context of ring-opening metathesis polymerization, the reactivity of bicyclo[4.2.0]oct-6-ene-7-carboxamides is directly affected by the substituents on the amide group. acs.org While the strain energies of these monomers are similar, steric hindrance and electronic effects of the amide substituent play a crucial role in determining the rates of the three key processes in alternating ROMP: the initial ring-opening of the bicyclic monomer, the reaction with cyclohexene, and the subsequent ring-opening of another bicyclic monomer. acs.org

The stereochemistry of the thermal acs.orgifasonline.com sigmatropic rearrangement of bicyclo[4.2.0]oct-2-enes is also influenced by the conformational flexibility of the molecule. mdpi.com The lower stereoselectivity (si/sr ratio) observed for these systems compared to the more rigid bicyclo[3.2.0]hept-2-enes is attributed to the greater conformational lability of the six-membered ring, which allows for more accessible transition states leading to different stereochemical outcomes. mdpi.com

Influence of Strain on Reaction Kinetics and Thermodynamics

The reactivity of bicyclo[4.2.0]oct-1(6)-ene and its derivatives is significantly influenced by the relief of ring strain, which provides a thermodynamic driving force for many of its reactions. The strain energy of the bicyclo[4.2.0]octane framework is considerable, making these systems prone to reactions that lead to more stable, less strained products.

Reactions involving strained bicyclic alkenes like bicyclo[4.2.0]oct-1(6)-ene are often thermodynamically driven by the release of this ring-strain energy. beilstein-journals.org The strain energy for bicyclo[4.2.0]oct-7-ene is estimated to be around 30–40 kcal/mol. This inherent strain facilitates reactions such as ring-opening metathesis polymerization (ROMP), where the relief of strain is a key thermodynamic driver. nih.gov

The kinetics of reactions involving bicyclo[4.2.0]octene derivatives are also sensitive to substituent effects. For instance, in the alternating ring-opening metathesis polymerization (AROMP) of bicyclo[4.2.0]oct-6-ene-7-carboxamides with cyclohexene, the nature of the amide substituent directly impacts the rates of all three key steps: the initial ring-opening of the bicyclooctene, the subsequent ring-opening of cyclohexene, and the second ring-opening of the bicyclooctene. acs.org Specifically, a propyl-substituted carboxamide exhibits a threefold faster rate of initial ring-opening compared to an N-(2-(2-ethoxyethoxy)ethanyl) substituted analog. acs.org This leads to a cumulative six-fold faster formation rate of the alternating copolymer, highlighting the significant kinetic influence of substituents. acs.org

A principal component analysis on the ROMP of bicyclo[4.2.0]oct-6-enes identified ring strain and the electron density on the carbonyl oxygen as the two primary factors governing the reaction rate. nih.govresearchgate.net This indicates that both steric and electronic factors, influenced by the substituents, play a crucial role in the kinetics of these transformations.

The table below summarizes the relative kinetic importance of different reaction pathways for exo-8-substituted bicyclo[4.2.0]oct-2-enes at 275 °C.

| Substituent | kepimerization | kfragmentation | kbeilstein-journals.orgrsc.org-shift | kCPC rearrangement |

|---|---|---|---|---|

| Deuterium | kep | kf | k13 | - |

| Methyl | kep | kf | k13 | - |

| Methoxy | kep | kf | k13 | - |

| Cyclopropyl | kep | kf | k13 | kCPC |

Data sourced from mdpi.com

Metal-Catalyzed Transformations

The unique structural and electronic properties of bicyclo[4.2.0]oct-1(6)-ene make it an excellent substrate for a variety of metal-catalyzed reactions. Transition metals can activate the strained double bond, leading to a diverse array of chemical transformations.

Transition-metal-catalyzed domino reactions, also known as cascade or tandem reactions, are powerful tools for the efficient construction of complex molecular architectures from simple starting materials. beilstein-journals.orgnih.gov Strained bicyclic alkenes, including derivatives of bicyclo[4.2.0]octene, are particularly well-suited for these processes. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov The relief of ring strain provides a strong thermodynamic driving force for these reactions. beilstein-journals.org

These domino reactions often involve a sequence of bond-forming events that occur under a single set of reaction conditions without the need to isolate intermediates. nih.gov A variety of transition metals, such as nickel, copper, rhodium, and palladium, have been employed to catalyze these transformations. beilstein-journals.orgbeilstein-journals.org

A general mechanism for these reactions involves the initial coordination of the metal catalyst to the π-system of the bicyclic alkene, typically from the less sterically hindered exo face. beilstein-journals.org This is followed by migratory insertion, generating an alkyl-metal intermediate. The fate of this intermediate determines the final product. It can undergo further reactions such as β-heteroatom elimination (in the case of heterobicyclic alkenes), which leads to ring-opened products, or it can be intercepted by other reagents in the reaction mixture. beilstein-journals.orgbeilstein-journals.org

For example, a domino 4π-electrocyclic reaction/Heck-Matsuda arylation sequence has been developed for bicyclo[4.2.0]octenes. thieme-connect.com In this reaction, a transient cis,trans-cyclooctadiene intermediate is formed through an electrocyclic ring-opening, which is then trapped by a palladium catalyst to undergo arylation. thieme-connect.com Gold catalysts have also been shown to promote a Cope rearrangement of certain cyclic 1,5-dienes to form tricyclic compounds containing a bicyclo[4.2.0]oct-1-ene core. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that is particularly effective for strained cyclic olefins like bicyclo[4.2.0]oct-1(6)-ene. nih.gov The driving force for ROMP is the relief of ring strain, which makes the polymerization thermodynamically favorable. nih.gov

In a typical ROMP mechanism catalyzed by a ruthenium alkylidene complex (e.g., Grubbs catalyst), the catalyst reacts with the strained alkene in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal alkylidene species, which can then react with another monomer unit to propagate the polymer chain.

A significant development in this area is Alternating Ring-Opening Metathesis Polymerization (AROMP), which allows for the synthesis of copolymers with a strictly alternating sequence of two different monomers. nih.govacs.org Bicyclo[4.2.0]oct-1(6)-ene derivatives are excellent candidates for AROMP, often in combination with a less strained cycloalkene like cyclohexene, which does not readily homopolymerize. nih.govacs.orgnih.gov

In the AROMP of a bicyclo[4.2.0]octene derivative (Monomer A) and cyclohexene (Monomer B), the ruthenium catalyst first reacts with the more strained Monomer A to form a ruthenium-alkylidene intermediate. nih.gov This intermediate then reacts with Monomer B to form a new intermediate, which in turn reacts with another molecule of Monomer A. This alternating sequence continues, leading to a copolymer with a precise -(A-B)- repeating structure. google.com

A fascinating aspect of the reactivity of some bicyclo[4.2.0]octene derivatives is their isomerization prior to polymerization. For instance, bicyclo[4.2.0]oct-7-ene-7-carboxamides have been observed to isomerize in the presence of a ruthenium catalyst to the corresponding tetrasubstituted bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides. nih.gov These isomerized monomers then undergo AROMP with cyclohexene to produce linear, alternating copolymers. nih.gov This isomerization provides access to tetrasubstituted alkenes for polymerization, which are typically unreactive in metathesis. nih.gov

The table below presents data on the AROMP of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides with cyclohexene.

| Monomer A (Amide Substituent) | Conversion of Monomer A (%) | Molecular Weight (kDa) |

|---|---|---|

| n-Propyl | >95 | ~130 |

| iso-Propyl | >95 | - |

| n-Butyl | >95 | - |

| Benzyl | >95 | - |

| (S)-1-Phenylethyl | >95 | - |

Data sourced from nih.gov

Examination of Radical and Diradical Intermediates in Thermal Reactions

Thermal reactions of bicyclo[4.2.0]octene systems often proceed through radical and diradical intermediates. These high-energy species can undergo a variety of rearrangements and fragmentations, leading to a complex mixture of products.

The vinylcyclobutane rearrangement is a classic thermal isomerization that proceeds through a diradical intermediate. In the context of bicyclo[4.2.0]oct-2-ene, thermal activation can lead to homolytic cleavage of the C1-C8 bond, forming a diradical intermediate. acs.orgnih.govresearchgate.net This diradical is conformationally flexible and has a sufficiently long lifetime to undergo several competing reaction pathways. nih.gov

One of these pathways is a beilstein-journals.orgrsc.org sigmatropic carbon shift, which converts bicyclo[4.2.0]oct-2-ene into bicyclo[2.2.2]oct-2-ene. acs.orgnih.gov Studies with deuterium-labeled compounds have shown that this rearrangement is not strictly governed by orbital symmetry rules, with both symmetry-allowed and symmetry-forbidden products being formed. nih.govresearchgate.netnih.gov For example, the thermal rearrangement of 8-exo-methylbicyclo[4.2.0]oct-2-ene yields a mixture of beilstein-journals.orgrsc.org shift products, with only a slight preference for the symmetry-allowed product. nih.gov

In addition to the beilstein-journals.orgrsc.org shift, the diradical intermediate can also undergo epimerization at C8 and fragmentation to 1,3-cyclohexadiene (B119728) and ethylene. acs.orgnih.govnih.gov The relative rates of these processes depend on the substitution pattern of the bicyclo[4.2.0]octene. For many 8-substituted derivatives, the rate of epimerization is faster than the rates of fragmentation and the beilstein-journals.orgrsc.org shift. mdpi.com

The formation of these various products from a common diradical intermediate is a hallmark of the thermal chemistry of vinylcyclobutane systems.

When a cyclopropyl group is present on the bicyclo[4.2.0]octene framework, the possibility of a cyclopropylcarbinyl-to-homoallylic radical rearrangement arises. mdpi.com This type of rearrangement is well-known for carbocations and has been investigated in radical systems as well. chemrxiv.orgacs.orgnjit.edursc.orgacs.org

In the case of exo-8-cyclopropylbicyclo[4.2.0]oct-2-ene, thermal reaction leads to the expected products of epimerization, beilstein-journals.orgrsc.org-migration, and fragmentation. mdpi.com However, a product resulting from a cyclopropylcarbinyl (CPC) rearrangement is also observed. mdpi.com The proposed mechanism involves the initial formation of a diradical by cleavage of the C1-C8 bond. The radical center at C8, being adjacent to the cyclopropyl group, forms a cyclopropylcarbinyl radical. This can then rearrange to a homoallylic radical, which subsequently leads to the observed rearranged product. mdpi.com

While the CPC rearrangement is a minor pathway for exo-8-cyclopropylbicyclo[4.2.0]oct-2-ene, its observation provides evidence for the intermediacy of cyclopropylcarbinyl radicals in the thermal chemistry of these systems. mdpi.com This adds another layer of complexity and potential for synthetic utility to the reactions of substituted bicyclo[4.2.0]octenes.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for unraveling the complex reaction mechanisms involving bicyclo[4.2.0]octene systems. Its ability to provide a balance between computational cost and accuracy makes it particularly well-suited for studying the large and intricate potential energy surfaces of these reactions.

Modeling of Reaction Pathways and Transition State Structures

Computational studies utilizing DFT have been instrumental in mapping the reaction pathways and characterizing the transition state structures of various transformations of bicyclo[4.2.0]octene derivatives. For instance, in the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, high-level computational studies have shown a preference for a conrotatory ring-opening to form cis,trans-cycloocta-1,3-diene, followed by a double-bond isomerization, over a direct "anti-Woodward-Hoffmann" disrotatory pathway. researchgate.netresearchgate.netnih.gov

In the context of ring-opening metathesis (ROM) reactions of bicyclo[4.2.0]oct-6-ene derivatives, DFT calculations have been employed to model the [2+2] cycloaddition transition states. These models have helped to understand how substituents on the bicyclic core can influence the reaction, for example, through stabilizing coordination of a carbonyl oxygen to the ruthenium metal center in the transition state. nih.govacs.org

Gold(I)-catalyzed transformations of cyclic 1,5-dienes to form tricyclic compounds incorporating a bicyclo[4.2.0]oct-1-ene core have also been investigated using DFT (M06 and M06-2X functionals). These calculations have provided insight into the mechanism and thermodynamics of this unique transformation. researchgate.netacs.org Furthermore, DFT studies have been applied to understand the regioselectivity of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one, identifying the kinetically and thermodynamically favored regioisomeric pathways.

Elucidation of Thermodynamics and Kinetics of Transformations

DFT calculations have been crucial in quantifying the thermodynamic and kinetic parameters that govern the transformations of bicyclo[4.2.0]octene systems. In the ruthenium-catalyzed alternating ring-opening metathesis (AROM) of bicyclo[4.2.0]oct-6-ene-7-carboxamides with cyclohexene, DFT has been used to determine the rate constants for the various steps of the polymerization. acs.orgnih.gov These calculations have revealed that amide substitution directly affects the rates of both the initial ring-opening of the bicyclo[4.2.0]octene derivative and the subsequent reaction of the resulting carbene with cyclohexene. acs.orgnih.gov

The thermal rearrangement of octamethylbicyclo[4.2.0]octa-2,4,7-triene to octamethylcyclooctatetraene has been studied, and the kinetic data for this rearrangement have been reported. researchgate.net DFT calculations have successfully reproduced the experimental observation that while 1,3,5,7-tetramethylcyclooctatetraene (TMCOT) is lower in energy than its bicyclic isomer (TMBCOT), the iron tricarbonyl complex of TMBCOT is energetically favored over the TMCOT complex. researchgate.net

The following table summarizes key kinetic data for the alternating ring-opening metathesis of bicyclo[4.2.0]oct-6-ene-7-carboxamides.

| Reactant System | Rate Constant (kobs) | Notes |

| ROM of 1a with 1a-2-Ru | 6.65 × 10⁻³ min⁻¹ | Formation of 1a-2-1a″-Ru |

| ROM of 1b with 1a-2-Ru | 2.15 × 10⁻³ min⁻¹ | Formation of 1a-2-1b″-Ru |

| ROM of 1b with 1b-2-Ru | 1.33 × 10⁻³ min⁻¹ | Formation of 1b-2-1b-Ru |

| ROM of 1a with 1b-2-Ru | 4.32 × 10⁻³ min⁻¹ | Formation of 1b-2-1a-Ru |

Data sourced from a study on the long-range kinetic effects in the alternating ring-opening metathesis of bicyclo[4.2.0]oct-6-ene-7-carboxamides and cyclohexene. '1a' and '1b' represent different amide-substituted bicyclo[4.2.0]oct-6-ene-7-carboxamides, and '2' represents cyclohexene. nih.gov

Ab Initio and Hybrid Computational Methodologies for Electronic Structure Analysis

Beyond DFT, ab initio and hybrid computational methods have been employed to gain a deeper understanding of the electronic structure of bicyclo[4.2.0]octene and its derivatives. These methods, while often more computationally demanding, can provide a more accurate description of electron correlation effects, which are important in these strained and electronically complex systems.

Ab initio calculations, including Møller–Plesset perturbation theory, have been used to study the molecular and electronic structures of related systems, providing benchmarks for other computational methods. cdnsciencepub.com Hybrid methods that combine quantum mechanics with molecular mechanics (QM/MM) are also valuable for studying large systems, such as the interaction of bicyclo[4.2.0]octene derivatives with catalysts or in biological environments. nih.gov These methods allow for a high-level treatment of the reactive core while the surrounding environment is treated with a more computationally efficient method.

Quantitative Analysis of Ring Strain Energies and Conformational Landscapes

The inherent ring strain in the bicyclo[4.2.0]octene framework is a key driver of its reactivity. Computational methods have been essential in quantifying this strain and exploring the conformational landscapes of these molecules. The strain energy of bicyclo[4.2.0]oct-7-ene is estimated to be in the range of 30–40 kcal/mol, which facilitates reactions like ring-opening metathesis polymerization (ROMP).

Conformational analysis of substituted bicyclo[4.2.0]octenes has revealed how the orientation of substituents can influence reactivity. kochi-tech.ac.jpresearchgate.net For example, in the intramolecular [2+2] photocycloaddition of diphenylbicyclo[4.2.0]oct-3-ene-2,5-diones, the restricted conformation of the starting material dictates the regiochemistry of the photoaddition. kochi-tech.ac.jpresearchgate.net Computational studies have also been used to analyze the conformational preferences of related bicyclic systems, which can provide insights into the behavior of bicyclo[4.2.0]octene itself. acs.org DFT calculations have also been used to assess the relative stabilities of different conformers and their impact on reaction pathways. researchgate.netacs.org

Kinetic Isotope Effect (KIE) Calculations for Mechanistic Validation

The calculation of kinetic isotope effects (KIEs) provides a powerful means of validating proposed reaction mechanisms. By comparing computed KIEs with experimentally determined values, researchers can gain strong evidence for or against a particular mechanistic pathway.

In the case of the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene, deuterium KIE determinations were crucial in ruling out a mechanism involving a rate-determining researchgate.netiitd.ac.in hydrogen shift. iitd.ac.inacs.org The observed KIEs were much smaller than what would be expected for such a mechanism. iitd.ac.inacs.org High-level computational studies that calculated the KIEs for the conrotatory ring-opening pathway found good agreement with the experimental values, further supporting this mechanism. researchgate.netnih.gov

The following table presents experimental kinetic isotope effect data for the thermal isomerization of deuterated cis-bicyclo[4.2.0]oct-7-ene derivatives.

| Deuterated Substrate | Temperature (°C) | kH/kD (overall) | kH/kD (per D) |

| 2,2,5,5-d4-bicyclo[4.2.0]oct-7-ene | 250 | 1.17 | 1.04 |

| 7,8-d2-bicyclo[4.2.0]oct-7-ene | 238 | 1.20 | 1.10 |

Data sourced from studies on the deuterium kinetic isotope effects in the thermal isomerization of bicyclo[4.2.0]oct-7-ene. iitd.ac.inacs.org

Computational Predictions of Reactivity and Selectivity in Bicyclo[4.2.0]oct-1(6)-ene Systems

A significant application of computational chemistry in the study of bicyclo[4.2.0]octene systems is the prediction of their reactivity and selectivity in various reactions. By modeling different reaction pathways and transition states, researchers can anticipate which products are likely to form and under what conditions.

For instance, computational studies on the ring-opening of substituted bicyclo[4.2.0] skeletons have suggested that increasing ring strain can favor the "anti-Woodward-Hoffmann" disrotatory path. researchgate.net This predictive capability is invaluable for designing new synthetic routes and for understanding the behavior of highly strained bicyclic systems.

In the context of ROMP, computational analysis has identified ring strain and the electron density on the carbonyl oxygen as key contributors to the rate of ring-opening of bicyclo[4.2.0]oct-6-enes. nih.govresearchgate.net This understanding allows for the rational design of monomers with desired polymerization activities. Furthermore, DFT calculations have successfully explained the high stereoselectivity observed in reactions such as the Cope rearrangement of intermediates leading to natural products containing the bicyclo[4.2.0]octene core. researchgate.net

Applications and Synthetic Utility of Bicyclo 4.2.0 Oct 1 6 Ene in Chemical Research

Bicyclo[4.2.0]oct-1(6)-ene as a Precursor in Complex Molecule Synthesis

The inherent ring strain of the bicyclo[4.2.0]octene framework makes it an excellent precursor for the synthesis of more intricate molecular structures. This reactivity is harnessed in the construction of both polycyclic scaffolds and the core structures of natural products.

Construction of Polycyclic Scaffolds

The thermal intramolecular [2+2] cycloaddition of allenes provides a pathway to bicyclo[4.2.0]oct-5-ene derivatives. acs.org This method has been successfully applied to create not only bicyclo[4.2.0]octa-1,6-dienes but also larger ring systems like bicyclo[5.2.0]nona-1,7-dienes and bicyclo[6.2.0]deca-1,8-dienes. acs.org The reaction proceeds with high regio- and stereoselectivity. acs.org

Gold(I) catalysis offers another elegant route to polycyclic systems incorporating the bicyclo[4.2.0]oct-1-ene core. researchgate.net Specifically, gold(I) catalysts can promote a ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety, which is a transformation that has proven useful in the total synthesis of natural products like harziane diterpenoids. researchgate.net Furthermore, tandem 8π-6π-electrocyclization reactions of conjugated polyenes can generate bicyclo[4.2.0]octadiene structures, which can then undergo further rearrangements, such as the Cope rearrangement, to yield even more complex polycyclic systems. nih.gov

Table 1: Methods for Polycyclic Scaffold Synthesis

| Method | Starting Materials | Product | Catalyst/Conditions |

|---|---|---|---|

| Thermal Intramolecular [2+2] Cycloaddition | Allenes with an additional multiple bond | Bicyclo[4.2.0]oct-5-ene derivatives | Heat (dioxane or DMF) |

| Gold(I)-Catalyzed Cycloisomerization | 1,5-enynes with a cyclopropylidene | Bicyclo[4.2.0]oct-1-ene core | Gold(I) catalyst |

| Tandem 8π-6π-Electrocyclization | Conjugated polyenes | Bicyclo[4.2.0]octadiene | Enzyme (e.g., BruB) or thermal |

Synthesis of Natural Product Cores and Analogs

The bicyclo[4.2.0]octane skeleton is a key structural motif in a number of biologically active natural products. researchgate.net For instance, the bicyclo[4.2.0]octadiene skeleton is found in natural products like the shimalactones. researchgate.net The synthesis of these complex molecules often relies on the strategic application of pericyclic reactions.

Biosynthetic pathways have been identified that utilize enzymes to control the regio-, stereo-, and periselectivity of reactions starting from conjugated polyenes to form polycyclic natural products. nih.gov For example, the enzyme PfB facilitates a stereoselective electrocyclization to produce the core of (−)-PF1018. nih.gov Similarly, the enzyme BruB can catalyze diene isomerization followed by a tandem 8π-6π-electrocyclization and a Cope rearrangement to generate novel molecular structures. nih.gov These enzymatic strategies highlight the importance of the bicyclo[4.2.0]octene framework in the efficient construction of complex natural product architectures.

Monomer Development for Advanced Polymer Materials

Derivatives of bicyclo[4.2.0]oct-1(6)-ene are valuable monomers in the development of advanced polymer materials with controlled properties and functionalities. Their application in alternating ring-opening metathesis polymerization and thermopolymerizable systems has led to materials with unique characteristics.

Application in Thermopolymerizable Systems for Electronic Materials

Benzocyclobutene (BCB) derivatives, which are structurally related to bicyclo[4.2.0]octa-1(6),2,4-triene, are used in the production of polymers for electronic applications due to their excellent dielectric properties. researchgate.net For instance, di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane has been synthesized as a monomer for creating polymer coatings with low dielectric constants. researchgate.net The polymerization of these monomers is typically induced by heat, where the benzocyclobutene moiety undergoes a ring-opening to form a reactive o-xylylene (B1219910) intermediate, which then participates in polymerization reactions. researchgate.net These materials are being explored for use as low-k dielectrics in microelectronics to enable the miniaturization of devices. researchgate.net

Contributions to Fundamental Understanding of Organic Reaction Design

The study of bicyclo[4.2.0]oct-1(6)-ene and its derivatives has contributed significantly to the fundamental understanding of organic reaction design. The unique reactivity of this strained bicyclic system has provided a platform for exploring and developing new synthetic methodologies.

The development of AROMP using bicyclo[4.2.0]octene monomers has expanded the toolbox of polymer chemists, offering a method to create perfectly alternating copolymers with a high degree of control over their structure and properties. researchgate.netnih.govacs.org This has led to a deeper understanding of the factors that govern the reactivity of different monomers in metathesis polymerization.

Furthermore, the use of bicyclo[4.2.0]octene precursors in the synthesis of complex polycyclic scaffolds has advanced the field of cascade reactions and electrocyclizations. researchgate.netnih.gov The ability to control the stereochemical outcome of these reactions, either through catalysis or by harnessing enzymatic pathways, provides valuable insights into the principles of asymmetric synthesis and the design of efficient synthetic routes to complex target molecules. nih.gov

Strategic Implementation for Stereochemical Control in Organic Synthesis

The rigid, strained framework of bicyclo[4.2.0]oct-1(6)-ene and its derivatives serves as a powerful tool for exerting stereochemical control in a variety of organic transformations. The inherent conformational constraints of the fused ring system allow for predictable facial selectivity in reactions, enabling the synthesis of complex molecules with a high degree of stereopurity. Researchers have strategically employed this scaffold in cycloadditions, cycloisomerizations, and other transformations to control the relative and absolute stereochemistry of newly formed stereocenters.

A prominent strategy involves intramolecular [2+2] cycloadditions, where the geometry of the starting material directly influences the stereochemical outcome of the bicyclic product. For instance, the thermal [2+2] cycloaddition of allenenes and allenynes featuring a three-atom tether proceeds with high regio- and stereoselectivity. nih.govacs.org In these reactions, the geometry of the double bond in the starting allene (B1206475) is completely transferred to the resulting bicyclo[4.2.0]oct-5-ene derivative. nih.govacs.org While terminal allenes typically yield a single isomer, cycloadditions involving internal allenes with axial chirality can produce a diastereomeric mixture of products. nih.govacs.org This method provides a direct and predictable route to stereodefined bicyclic systems.

Another powerful approach utilizes Lewis acid or transition metal catalysis to achieve high levels of stereocontrol. Gold-catalyzed reactions, in particular, have emerged as an effective method for the enantioselective and diastereoselective synthesis of bicyclo[4.2.0]octane derivatives. nih.govnih.govresearchgate.net Gold(I) catalysts can promote a ring-expanding cycloisomerization of 1,5-enynes that bear a cyclopropylidene group, leading to the formation of enantioenriched bicyclo[4.2.0]octadienes with a quaternary all-carbon stereocenter. nih.gov Similarly, gold catalysis has been successfully applied to the diastereoselective cycloisomerization of 1,6-diynes containing an alkylidene cyclopropane (B1198618) moiety, yielding complex 1,2-trimethylenenorbornanes. nih.govresearchgate.net

Furthermore, diastereoselective [2+2] cycloadditions of chiral allenic ketones with tethered alkenes, promoted by bismuth triflate, generate bicyclo[4.2.0]octanes with excellent stereocontrol. nih.govnsf.gov This process has been instrumental in the synthesis of natural products such as (−)-cajanusine and (+)-hippolide J. nih.govnsf.gov The strategy relies on an initial enantioselective isomerization to create a chiral allene, which then undergoes a subsequent diastereoselective cycloaddition. nih.govnsf.gov

The following tables summarize key research findings where bicyclo[4.2.0]octane systems are used to control stereochemistry.

Table 1: Stereoselective Cycloaddition and Cycloisomerization Reactions

| Reaction Type | Substrate | Catalyst/Conditions | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Thermal Intramolecular [2+2] Cycloaddition | Allenenes with a three-atom tether | Heat (Dioxane or DMF) | Bicyclo[4.2.0]oct-5-ene derivatives | High stereoselectivity; olefin geometry completely transferred | nih.govacs.org |

| Gold-Catalyzed Cycloisomerization | 1,5-Enynes with cyclopropylidene | PPh₃AuNTf₂ (10 mol%) | Bicyclo[4.2.0]diene | Not specified | nih.gov |

| Gold-Catalyzed Enantioselective Cycloisomerization | 1,5-Enynes with cyclopropylidene | Chiral Gold(I) catalyst | Enantioenriched bicyclo[4.2.0]octadienes | Moderate-to-good enantioselectivities | nih.gov |

| Diastereoselective [2+2] Cycloaddition | Chiral allenic ketones with tethered alkenes | Bi(OTf)₃ | Bicyclo[4.2.0]octanes | High diastereoselectivity | nih.govnsf.gov |

| [2+2] Ketene Cycloaddition | Dichloroketene and cyclohexene (B86901) derivative | Not specified | 7,7-dichloro-bicyclo[4.2.0]octan-8-one derivative | Not specified | acgpubs.org |

| Tandem Nucleophilic Addition | Alkenynedioic acid derivatives | Grignard reagents | Bicyclo[4.2.0]octenols | High diastereoselectivity | acs.org |

The strategic functionalization of the bicyclo[4.2.0]octane core itself can lead to stereochemically defined products. For example, dechlorination of a 7,7-dichloro-bicyclo[4.2.0]octanone derivative using activated zinc afforded a cyclobutanone (B123998) with specific stereochemistry at the C7 position. acgpubs.org Additionally, the resolution of racemic mixtures, such as bicyclo[4.2.0]oct-2-en-7-one, provides a classical yet effective method for obtaining enantiomerically pure starting materials for further stereocontrolled synthesis. google.com The stability and subsequent stereoselective ring-opening reactions of various bicyclo[4.2.0]octanols have also been investigated, demonstrating that the stereochemistry of the bicyclic alcohol can dictate the stereochemical outcome of the ring-opened product. researchgate.net These examples underscore the versatility of the bicyclo[4.2.0]octane framework as a dependable scaffold for directing stereochemistry in the synthesis of complex organic molecules.

Future Research Directions and Emerging Trends in Bicyclo 4.2.0 Oct 1 6 Ene Chemistry

Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis

The development of efficient and selective methods for synthesizing bicyclo[4.2.0]oct-1(6)-ene and its derivatives is a cornerstone of ongoing research. While traditional methods exist, the focus is shifting towards novel catalytic systems that offer improved yields, stereoselectivity, and functional group tolerance.

Gold(I) catalysts, for instance, have shown remarkable efficacy in promoting the Cope rearrangement of certain acyclic 1,5-dienes to form tricyclic compounds that incorporate the bicyclo[4.2.0]oct-1(6)-ene core. researchgate.netunc.eduacs.org This transformation is particularly noteworthy as it provides access to a structural motif present in various natural products. researchgate.netunc.eduacs.org Density functional theory (DFT) calculations have been instrumental in understanding the mechanism and thermodynamics of this unique gold-catalyzed reaction. researchgate.netunc.eduacs.org

Ruthenium-based catalysts, widely known for their role in olefin metathesis, are also being explored for their potential in the synthesis and modification of bicyclo[4.2.0]octene systems. nih.govresearchgate.net For example, ruthenium-catalyzed alternating ring-opening metathesis polymerization (AROMP) of bicyclo[4.2.0]oct-6-ene derivatives with unstrained cycloalkenes has been a subject of intense study. nih.govresearchgate.net Research has shown that the presence of an ionizable proton on the bicyclo[4.2.0]oct-6-ene substrate can significantly enhance the rate of ring-opening metathesis. nih.gov

Furthermore, cobalt- and titanium-based catalytic systems are emerging as powerful tools for the synthesis of related bicyclic structures. For example, a three-component cobalt-containing catalytic system, Co(acac)2(dppe)/Zn/ZnI2, has been effectively used in the [6π + 2π] cycloaddition of 2-tropylcyclohexanone with alkynes to produce substituted bicyclo[4.2.1]nona-2,4,7-trienes. nih.govacs.org Similarly, a Ti(acac)2Cl2-Et2AlCl system has been developed for the [6π + 2π]-cycloaddition of cycloheptatrienes with alkynes. mdpi.com

A novel synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one has been achieved using a palladium-catalyzed carbonylation followed by intramolecular cyclization of 2-methylvinyl triflate. researchgate.net The development of such catalytic systems is crucial for accessing functionalized bicyclo[4.2.0]octene derivatives that can serve as versatile building blocks in organic synthesis.

| Catalyst System | Reaction Type | Substrates | Product | Key Findings |

| Gold(I) | Cope Rearrangement/Cycloisomerization | Acyclic 1,5-dienes with a terminal cyclopropylidene | Tricyclic compounds with a bicyclo[4.2.0]oct-1-ene core | Provides access to natural product motifs. researchgate.netunc.eduacs.org |

| Ruthenium | Alternating Ring-Opening Metathesis Polymerization (AROMP) | Bicyclo[4.2.0]oct-6-enes and unstrained cycloalkenes | Alternating copolymers | Ionizable protons on the substrate enhance reaction rates. nih.govresearchgate.net |

| Palladium | Carbonylation/Intramolecular Cyclization | 2-Methylvinyl triflate | Bicyclo[4.2.0]oct-1(6)-en-7-one | A direct route to a functionalized bicyclo[4.2.0]octene. researchgate.net |

| Cobalt(I) | [6π + 2π] Cycloaddition | 2-Tropylcyclohexanone and alkynes | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | Efficient for constructing related bicyclic systems. nih.govacs.org |

| Titanium | [6π + 2π] Cycloaddition | Cycloheptatrienes and alkynes | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | Effective for the synthesis of related bicyclic frameworks. mdpi.com |

Development of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of bicyclo[4.2.0]oct-1(6)-ene and its derivatives is paramount for predicting their reactivity and designing new applications. Advanced spectroscopic and structural characterization techniques are indispensable in this regard.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a fundamental tool for elucidating the structure of these bicyclic compounds. arkat-usa.orgresearchgate.net Two-dimensional NMR techniques, such as COSY, provide detailed information about proton-proton couplings, which is crucial for assigning the stereochemistry of these molecules. researchgate.net For instance, the coupling constants between protons can help determine the cis or trans fusion of the rings in bicyclo[4.2.0]octane derivatives. acs.org

In a study on diastereomeric bicyclo[4.2.0]octane-2,7-diones, both trans- and cis-fused isomers were synthesized and fully characterized using NMR spectroscopy. arkat-usa.org The spectroscopic data of the trans-fused cyclobutanones were obtained from the product mixtures, as they readily epimerized to the more stable cis-fused diastereomers under purification conditions. arkat-usa.org

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular formula of newly synthesized compounds. researchgate.net Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. researchgate.net

The combination of these techniques allows for the unambiguous structural determination of complex bicyclo[4.2.0]octene derivatives. For example, the synthesis and characterization of halogenated bicyclo[4.2.0]inositols involved the use of FT-IR, 1H NMR, 13C NMR, COSY, and HRMS. researchgate.net

Expansion of High-Level Computational Modeling Capabilities for Predictive Design

Computational modeling has become an indispensable tool in modern chemistry, offering insights into reaction mechanisms, predicting reactivity, and guiding the design of new molecules and catalysts. For bicyclo[4.2.0]oct-1(6)-ene chemistry, high-level computational methods are being increasingly employed to complement experimental studies.

Density Functional Theory (DFT) calculations have been particularly useful in understanding the mechanisms of reactions involving bicyclo[4.2.0]octene systems. For instance, DFT calculations (using M06 and M06-2X functionals) have provided valuable insights into the gold(I)-catalyzed formation of bicyclo[4.2.0]oct-1-enes, shedding light on the thermodynamics and mechanism of this unique transformation. researchgate.netunc.eduacs.org

Computational studies have also been instrumental in understanding the reactivity of bicyclo[4.2.0]oct-6-enes in ring-opening metathesis (ROM) reactions. nih.gov Principal component analysis, based on structures optimized with ωB97X-D/6-311+G(2df,2p) calculations, identified ring strain and the electron density on the carbonyl oxygen as key factors influencing the rate of ROM. nih.gov This predictive capability allows for the rational design of substrates with desired reactivity.

The thermal reactions of bicyclo[4.2.0]oct-2-enes have also been investigated using computational methods. mdpi.comresearchgate.netacs.org These studies have helped to elucidate the diradical mechanisms involved in the vinylcyclobutane-to-cyclohexene rearrangement. mdpi.com The combination of experimental and computational approaches provides a powerful strategy for understanding and predicting the behavior of these complex systems.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Mechanistic studies of gold(I)-catalyzed reactions | Elucidation of the reaction mechanism and thermodynamics. researchgate.netunc.eduacs.org |

| Principal Component Analysis (PCA) | Predicting reactivity in Ring-Opening Metathesis (ROM) | Identification of key factors influencing reaction rates, such as ring strain and electron density. nih.gov |

| Ab initio Quantum Chemical Calculations | Mechanistic studies of rearrangements | Understanding the mechanism of rearrangements, such as the BCB+. → QK+. rearrangement. researchgate.net |

| Semi-empirical and ab initio methods | Elucidation of thermal reaction mechanisms | Analysis of diradical intermediates in vinylcyclobutane-to-cyclohexene rearrangements. mdpi.com |

Design of New Reactivity Manifolds and Cascade Processes

The unique structural features of bicyclo[4.2.0]oct-1(6)-ene, particularly its inherent ring strain, make it a versatile substrate for exploring new reactivity manifolds and designing elegant cascade reactions. These processes allow for the rapid construction of complex molecular architectures from relatively simple starting materials.

One area of active research is the use of bicyclo[4.2.0]octene derivatives in ring-opening metathesis polymerization (ROMP). nih.govresearchgate.net The strain in the bicyclic system provides the driving force for the polymerization, and by carefully choosing the monomer and catalyst, it is possible to create polymers with well-defined microstructures. nih.gov For example, alternating copolymers can be synthesized by the AROMP of bicyclo[4.2.0]oct-6-ene-7-carboxamides with cyclohexene (B86901). researchgate.net

Cascade reactions involving bicyclo[4.2.0]octene derivatives are also gaining prominence. A notable example is the synthesis of phthalide (B148349) lignans, which involves a radical cascade process triggered by the photolysis of hypoiodites generated from 8-aryl-1-ethyl-1,2-dihydrocyclobuta[b]naphthalen-1-ols. researchgate.net This process highlights the potential of using the bicyclo[4.2.0]octene framework as a latent source of reactivity that can be unleashed under specific conditions.

Furthermore, the synthesis of fused nitrogen heterocycles has been achieved through cascade reactions involving N-vinyl β-lactams. scholaris.ca These reactions proceed through a researchgate.netresearchgate.net sigmatropic rearrangement followed by a 6π electrocyclization, leading to the formation of aminocyclobutanes with high diastereoselectivity. scholaris.ca

The development of new reactivity manifolds also includes exploring the thermal and photochemical reactions of bicyclo[4.2.0]octene derivatives. scispace.com For example, the [2+2] cycloaddition/fragmentation of 3,4,5,6-tetrahydrophthalic anhydride (B1165640) and propargyl alcohol can be combined in a continuous flow process to create complex bicyclic lactones. scispace.com

Development of Sustainable and Green Synthetic Routes for Bicyclo[4.2.0]oct-1(6)-ene Derivatives

In line with the growing emphasis on sustainable chemistry, researchers are actively seeking greener and more environmentally friendly methods for the synthesis of bicyclo[4.2.0]oct-1(6)-ene and its derivatives. This includes the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents and catalysts.

One promising approach is the use of biocatalysis. For example, a microbial reduction step has been employed in the synthesis of enantiomerically pure bicyclo[4.2.0]oct-2-en-7-one derivatives. google.com This enzymatic process offers a highly selective and environmentally friendly alternative to traditional chemical reductions.

Continuous flow chemistry is another area that holds great promise for the sustainable synthesis of bicyclo[4.2.0]octene derivatives. scispace.com By combining photochemical and thermal reactions in a continuous flow reactor, it is possible to significantly reduce reaction times, improve yields, and minimize waste generation. scispace.com The use of high-temperature water as a solvent in these processes further enhances their green credentials. scispace.com

Furthermore, the exploration of reactions that utilize readily available and renewable starting materials is crucial. Research into the synthesis of bicyclo[4.2.0] inositols from cyclooctatetraene, a commercially available starting material, exemplifies this trend. researchgate.net

| Green Chemistry Approach | Application in Bicyclo[4.2.0]octene Chemistry | Benefits |

| Biocatalysis | Microbial reduction for the synthesis of enantiopure bicyclo[4.2.0]oct-2-en-7-one derivatives. google.com | High selectivity, environmentally friendly. |

| Continuous Flow Chemistry | Integrated photochemical and thermal reactions for the synthesis of bicyclic lactones. scispace.com | Reduced reaction times, improved yields, waste minimization. |

| Atom-Economical Reactions | [2+2] Ketene cycloaddition for the synthesis of the kingianin core. acgpubs.org | Efficient construction of complex skeletons, potentially higher overall yields. |

| Use of Renewable/Readily Available Starting Materials | Synthesis of bicyclo[4.2.0] inositols from cyclooctatetraene. researchgate.net | Reduced reliance on fossil fuels, improved sustainability. |

Q & A

Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?

Q. What statistical methods are appropriate for analyzing contradictory results in this compound polymerization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.